![molecular formula C9H13BN2O2 B581856 (5-(Pyrrolidin-1-yl)pyridin-3-yl)boronic acid CAS No. 1218790-56-7](/img/structure/B581856.png)
(5-(Pyrrolidin-1-yl)pyridin-3-yl)boronic acid
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Overview
Description
(5-(Pyrrolidin-1-yl)pyridin-3-yl)boronic acid, also known as 5-Pyridyl-pyrrolidine-3-boronic acid, is a boronic acid derivative that is used in a variety of scientific research applications. It is a versatile compound that has been used to synthesize a variety of other compounds, as well as in the study of biochemical and physiological processes. This article will provide an overview of the synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 5-Pyridyl-pyrrolidine-3-boronic acid.
Scientific Research Applications
Suzuki–Miyaura Coupling
The compound is used as a boron reagent in Suzuki–Miyaura (SM) cross-coupling . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Sensing Applications
Boronic acids, including 5-Pyrrolidinopyridine-3-boronic acid, have been utilized in various sensing applications . The key interaction of boronic acids with diols allows for their utility in both homogeneous assays and heterogeneous detection .
Biochemical Tools
Boronic acids are used as biochemical tools for various purposes, including the interference in signalling pathways, enzyme inhibition and cell delivery systems .
Therapeutics
Boronic acids have been used in the development of therapeutics . Their interaction with diols allows for their utility in various areas ranging from biological labelling, protein manipulation and modification .
Separation Technologies
Boronic acids have been used in separation technologies . They have been employed as building materials for microparticles for analytical methods and in polymers for the controlled release of insulin .
Protodeboronation
5-Pyrrolidinopyridine-3-boronic acid can be used in the protodeboronation process . This process involves the removal of a boron group from an organic compound .
Mechanism of Action
Target of Action
The primary target of 5-Pyrrolidinopyridine-3-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound is involved in the SM coupling reaction, which is a key pathway in organic synthesis . This pathway is crucial for the formation of carbon-carbon bonds, which are fundamental in the construction of complex organic molecules .
properties
IUPAC Name |
(5-pyrrolidin-1-ylpyridin-3-yl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BN2O2/c13-10(14)8-5-9(7-11-6-8)12-3-1-2-4-12/h5-7,13-14H,1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCIRMYSMZJXOCD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)N2CCCC2)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50681601 |
Source
|
Record name | [5-(Pyrrolidin-1-yl)pyridin-3-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50681601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(Pyrrolidin-1-yl)pyridin-3-yl)boronic acid | |
CAS RN |
1218790-56-7 |
Source
|
Record name | [5-(Pyrrolidin-1-yl)pyridin-3-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50681601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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